tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected piperazine derivative with glycine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Piperazine derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of piperazine, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in its structure allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological activities. Its structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound in both chemical synthesis and biological applications .
Properties
IUPAC Name |
tert-butyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-22(2,3)31-21(30)27-15-11-25(12-16-27)19(28)17-23-20(29)26-13-9-24(10-14-26)18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCJUKZOMPABBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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